4-tert-butyl-N-cyclopropylbenzamide
Description
4-tert-butyl-N-cyclopropylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen. The tert-butyl group enhances lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31g/mol |
IUPAC Name |
4-tert-butyl-N-cyclopropylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)11-6-4-10(5-7-11)13(16)15-12-8-9-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
XTUAPAIXLWGBPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physico-Chemical Properties
The following table summarizes key properties of 4-tert-butyl-N-cyclopropylbenzamide and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 4-tert-butyl-N-(4-methoxyphenyl)benzamide (electron-donating) may enhance resonance stabilization of the amide bond, whereas the chloro group in 4-tert-butyl-N-(4-chlorophenyl)benzamide (electron-withdrawing) could increase electrophilicity at the benzene ring, influencing binding interactions .
- Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to phenyl substituents, as cyclopropane rings resist cytochrome P450-mediated oxidation. This contrasts with the hydroxy variant (), where the -OH group may increase susceptibility to conjugation reactions (e.g., glucuronidation) .
Research Implications and Gaps
While the provided evidence highlights trends among benzamide derivatives, direct studies on this compound are absent. Key research priorities include:
- Synthetic Accessibility : Cyclopropylamine incorporation may require specialized reagents (e.g., cyclopropanation agents).
- Biological Screening : Comparative assays for cytotoxicity, metabolic stability, and receptor binding against analogs are critical.
- Safety Profiling : Given the toxicity observed in the hydroxy variant (), rigorous toxicokinetic studies are warranted.
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